Heclin

Vue d'ensemble

Description

L’hécline est un composé chimique connu pour son rôle d’inhibiteur des ligases ubiquitines HECT E3. Elle est principalement utilisée dans la recherche scientifique, en particulier dans l’étude des processus d’ubiquitination et des mécanismes cellulaires associés. L’hécline a montré un potentiel dans la recherche sur divers cancers, notamment le cancer gastrique, en raison de sa capacité à inhiber des ligases ubiquitines spécifiques telles que Smurf2, Nedd4 et WWP1 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’hécline implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications de groupes fonctionnels. La voie de synthèse détaillée et les conditions de réaction sont propriétaires et non largement publiées. elle implique généralement des techniques de synthèse organique telles que des réactions de condensation, de cyclisation et de purification par chromatographie .

Méthodes de production industrielle

La production industrielle de l’hécline n’est pas courante en raison de son utilisation principale dans la recherche. Lorsqu’elle est produite, elle est synthétisée dans des laboratoires spécialisés dans des conditions contrôlées afin de garantir une grande pureté et une grande cohérence. Le composé est souvent fourni en petites quantités à des fins de recherche .

Analyse Des Réactions Chimiques

Types de réactions

L’hécline subit diverses réactions chimiques, notamment :

Oxydation : L’hécline peut être oxydée dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de l’hécline, modifiant ses propriétés chimiques.

Substitution : L’hécline peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d’autres groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .

Applications de la recherche scientifique

L’hécline est largement utilisée dans la recherche scientifique en raison de sa capacité à inhiber les ligases ubiquitines HECT E3. Parmi ses applications, on peut citer :

Chimie : Étude des mécanismes d’ubiquitination et de déubiquitination.

Biologie : Investigation du rôle des ligases ubiquitines dans les processus cellulaires tels que la dégradation des protéines et la transduction du signal.

Médecine : Recherche d’applications thérapeutiques potentielles dans le traitement du cancer, notamment le cancer gastrique.

Industrie : Applications industrielles limitées, principalement axées sur la recherche et le développement .

Applications De Recherche Scientifique

Heclin is widely used in scientific research due to its ability to inhibit HECT E3 ubiquitin ligases. Some of its applications include:

Chemistry: Studying the mechanisms of ubiquitination and deubiquitination.

Biology: Investigating the role of ubiquitin ligases in cellular processes such as protein degradation and signal transduction.

Medicine: Researching potential therapeutic applications in cancer treatment, particularly gastric cancer.

Industry: Limited industrial applications, primarily focused on research and development .

Mécanisme D'action

L’hécline exerce ses effets en inhibant les ligases ubiquitines HECT E3, en particulier Smurf2, Nedd4 et WWP1. Elle se lie aux sites actifs de ces enzymes, empêchant le transfert de l’ubiquitine des thioesters enzymatiques E2 aux substrats. Cette inhibition perturbe le processus d’ubiquitination, affectant diverses voies et processus cellulaires .

Comparaison Avec Des Composés Similaires

Composés similaires

Nutlin-3 : Un inhibiteur de MDM2, une autre ligase ubiquitine.

Serdemetan : Cible MDM2 et a des applications similaires dans la recherche sur le cancer.

Indole-3-carbinol : Un composé naturel qui affecte les voies d’ubiquitination

Unicité de l’hécline

L’hécline est unique en raison de sa spécificité pour les ligases ubiquitines HECT E3, en particulier Smurf2, Nedd4 et WWP1. Cette spécificité en fait un outil précieux pour étudier les rôles de ces ligases dans les processus cellulaires et les maladies .

Propriétés

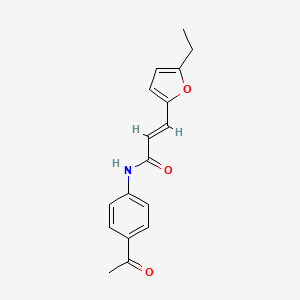

IUPAC Name |

(E)-N-(4-acetylphenyl)-3-(5-ethylfuran-2-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-3-15-8-9-16(21-15)10-11-17(20)18-14-6-4-13(5-7-14)12(2)19/h4-11H,3H2,1-2H3,(H,18,20)/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPTWXRJNCFIDRQ-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(O1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

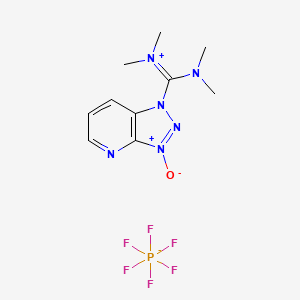

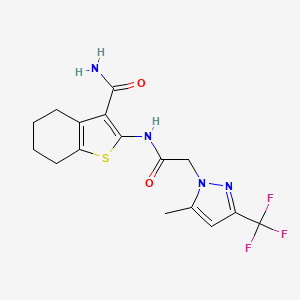

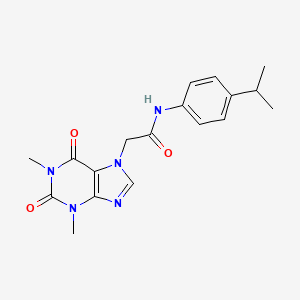

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

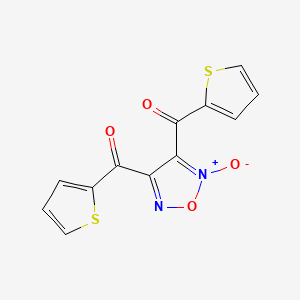

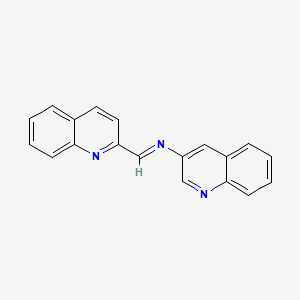

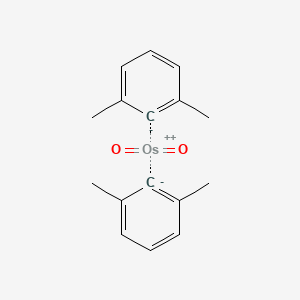

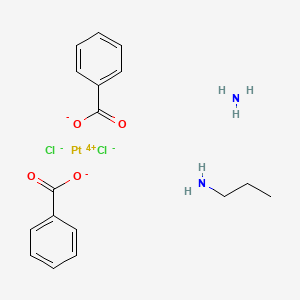

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B1672951.png)

![7-Chloro-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B1672952.png)

![7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione](/img/structure/B1672956.png)

![N-[3-[(3-hydroxyphenyl)carbamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B1672957.png)

![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-3-methyl-4-(trifluoromethylsulfanyl)pyrazole](/img/structure/B1672962.png)

![6-Phenylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B1672970.png)